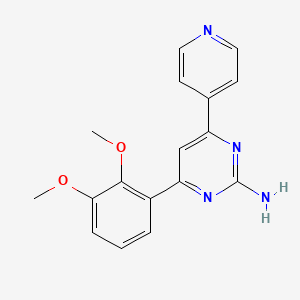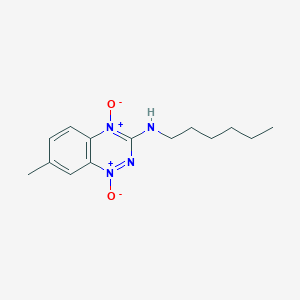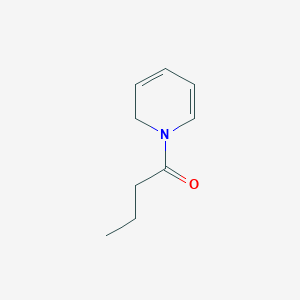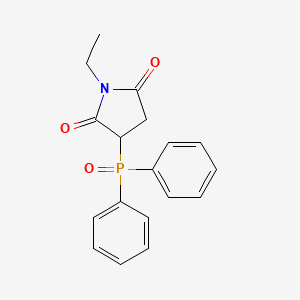
4-(2,3-Dimethoxyphenyl)-6-(pyridin-4-yl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-Dimethoxyphenyl)-6-(pyridin-4-yl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethoxyphenyl)-6-(pyridin-4-yl)pyrimidin-2-amine typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might include:
Starting Materials: 2,3-Dimethoxybenzaldehyde, 4-pyridinecarboxaldehyde, and guanidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, followed by heating under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis might be employed to enhance efficiency.
化学反応の分析
Types of Reactions
4-(2,3-Dimethoxyphenyl)-6-(pyridin-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding carboxylic acids, while reduction could lead to amine derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(2,3-Dimethoxyphenyl)-6-(pyridin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
類似化合物との比較
Similar Compounds
- 4-(2,3-Dimethoxyphenyl)-6-(pyridin-3-yl)pyrimidin-2-amine
- 4-(2,3-Dimethoxyphenyl)-6-(pyridin-2-yl)pyrimidin-2-amine
Uniqueness
4-(2,3-Dimethoxyphenyl)-6-(pyridin-4-yl)pyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its biological activity and chemical reactivity. The presence of both dimethoxyphenyl and pyridinyl groups can enhance its interaction with biological targets, making it a compound of interest in medicinal chemistry.
特性
CAS番号 |
914674-97-8 |
|---|---|
分子式 |
C17H16N4O2 |
分子量 |
308.33 g/mol |
IUPAC名 |
4-(2,3-dimethoxyphenyl)-6-pyridin-4-ylpyrimidin-2-amine |
InChI |
InChI=1S/C17H16N4O2/c1-22-15-5-3-4-12(16(15)23-2)14-10-13(20-17(18)21-14)11-6-8-19-9-7-11/h3-10H,1-2H3,(H2,18,20,21) |
InChIキー |
ABDZCIURSYUBEJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1OC)C2=NC(=NC(=C2)C3=CC=NC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14185653.png)
![3-[2-(Butylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14185656.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B14185661.png)

![(2S)-2-(4-nitrophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14185684.png)
![2-{[(12-Bromododecyl)oxy]methyl}furan](/img/structure/B14185689.png)
